Hafnium carbide (HfC)

Catalog No.
S1510806
CAS No.
12069-85-1
M.F
CH4Hf
M. Wt
194.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hafnium carbide (HfC)

CAS Number

12069-85-1

Product Name

Hafnium carbide (HfC)

IUPAC Name

hafnium;methane

Molecular Formula

CH4Hf

Molecular Weight

194.5 g/mol

InChI

InChI=1S/CH4.Hf/h1H4;

InChI Key

WHJFNYXPKGDKBB-UHFFFAOYSA-N

SMILES

C.[Hf]

Canonical SMILES

C.[Hf]

Hafnium carbide (HfC, CAS: 12069-85-1) is an ultra-high-temperature ceramic (UHTC) distinguished by possessing one of the highest melting points of any known binary compound, consistently measured between 3,890 °C and 3,958 °C [1]. As a refractory metal carbide, it exhibits exceptional extreme-temperature structural integrity, high Vickers hardness (typically 25–29 GPa), and excellent thermochemical stability. In industrial and aerospace procurement, HfC is primarily sourced as a specialized powder or coating precursor for environments where standard refractory materials undergo catastrophic thermal or oxidative failure. Its primary value proposition lies in its ability to form a highly stable, refractory oxide layer (HfO2) upon exposure to high-temperature oxygen-rich environments, making it a critical material for hypersonic thermal protection systems, solid rocket motor nozzles, and advanced ceramic matrix composites (CMCs) [2].

Substituting Hafnium Carbide with more common or less expensive refractory carbides introduces severe failure risks in extreme environments. While Tantalum Carbide (TaC) offers a similarly high melting point (~3,880 °C), it oxidizes to form Ta2O5, which melts at a relatively low 1,872 °C; this causes liquid-phase extrusion and rapid structural degradation at ultra-high temperatures [1]. Zirconium Carbide (ZrC) is a common in-class substitute, but its lower melting point (~3,540 °C) and inferior ablation resistance under high-heat flux plasma conditions make it unsuitable for the most demanding leading-edge or nozzle applications[2]. Furthermore, while Tungsten Carbide (WC) is the industry standard for hardness and tooling, it begins to rapidly oxidize and degrade at approximately 1,200 °C in air [3]. Consequently, buyers must specify HfC when the application demands sustained mechanical integrity and stable oxide barrier formation at temperatures exceeding 2,000 °C.

Absolute Thermal Stability and Melting Point Superiority

For applications requiring absolute maximum thermal tolerance, the melting point of the primary phase is the limiting factor. Hafnium carbide exhibits a melting point of approximately 3,890 °C to 3,958 °C, establishing it as the most refractory binary compound available. In direct comparison, Zirconium Carbide (ZrC) melts at 3,540 °C, and Tantalum Carbide (TaC) melts at ~3,880 °C [1]. This >300 °C advantage over ZrC provides a critical safety margin for aerospace components operating near the theoretical limits of material science.

Evidence DimensionMelting Point (°C)
Target Compound Data~3,890 °C - 3,958 °C
Comparator Or BaselineZrC (~3,540 °C) and TaC (~3,880 °C)
Quantified DifferenceHfC provides a ~350 °C higher thermal ceiling than ZrC.
ConditionsStandard state, binary carbide phase stability

Procurement of HfC is strictly justified when operational temperatures exceed the 3,500 °C threshold where ZrC undergoes phase transition or melting.

High-Temperature Oxidation Barrier Stability

UHTCs rely on their oxidation products to survive atmospheric reentry or combustion environments. When oxidized, HfC forms monoclinic HfO2, a highly stable refractory oxide with a melting point of 2,800 °C. By contrast, TaC oxidizes to form Ta2O5, which has a significantly lower melting point of 1,872 °C [1]. At temperatures above 1,900 °C, the Ta2O5 layer melts and extrudes from the bulk material, leaving the underlying carbide exposed to rapid, catastrophic oxidation, whereas the HfO2 layer remains solid and protective.

Evidence DimensionOxide Product Melting Point
Target Compound DataHfO2 melting point: 2,800 °C
Comparator Or BaselineTa2O5 melting point: 1,872 °C
Quantified DifferenceHfC's oxide barrier remains solid >900 °C higher than TaC's oxide barrier.
ConditionsHigh-temperature oxidation in air/oxygen-rich environments

Buyers designing components for oxygen-rich environments above 1,900 °C must select HfC over TaC to prevent liquid-phase oxidation failure.

Ablation Resistance in Oxyacetylene Environments

In direct high-heat-flux ablation testing, HfC demonstrates superior mass retention compared to ZrC. When subjected to an oxyacetylene flame at 3,000 °C for 60 seconds, supersonic atmospheric plasma sprayed (SAPS) HfC coatings exhibited a mass ablation rate of 0.715 mg/s. Under identical conditions, the equivalent ZrC coating exhibited an ablation rate of 0.805 mg/s [1]. This reduction in mass loss is critical for maintaining the aerodynamic profiles of leading edges over sustained flight durations.

Evidence DimensionMass Ablation Rate (mg/s)
Target Compound Data0.715 mg/s (HfC coating)
Comparator Or Baseline0.805 mg/s (ZrC coating)
Quantified DifferenceHfC exhibits an 11.2% lower mass ablation rate than ZrC.
ConditionsOxyacetylene flame ablation at 3,000 °C for 60 seconds

For solid rocket motor nozzles and hypersonic leading edges, the lower ablation rate of HfC directly translates to longer component lifespan and tighter dimensional tolerances during operation.

High-Temperature Structural Integrity vs. Standard Tooling Carbides

While Tungsten Carbide (WC) is the default material for industrial cutting tools due to its ambient hardness, it suffers from rapid degradation and oxidation at approximately 1,200 °C in air. Hafnium Carbide, conversely, maintains its structural integrity and resists softening well beyond 2,000 °C [1]. Although HfC has a slightly lower ambient hardness than WC, its ability to retain its mechanical properties in extreme heat makes it the necessary choice for specialized high-speed machining or high-temperature wear components.

Evidence DimensionOxidation/Degradation Threshold in Air
Target Compound DataMaintains integrity >2,000 °C
Comparator Or BaselineWC degrades at ~1,200 °C
Quantified DifferenceHfC extends the operational temperature window by over 800 °C compared to WC.
ConditionsElevated temperature exposure in atmospheric conditions

Tooling and wear-part manufacturers must procure HfC when the frictional heat of the application exceeds the 1,200 °C failure point of standard WC.

Hypersonic Thermal Protection Systems (TPS)

Because HfC possesses a melting point near 3,900 °C and forms a highly stable HfO2 oxidation barrier (melting point 2,800 °C), it is the premier choice for leading edges and nose cones on hypersonic glide vehicles. It should be procured over TaC in these scenarios to prevent liquid-phase oxide extrusion during atmospheric reentry [1].

Solid Rocket Motor Nozzle Liners

HfC is highly recommended for rocket nozzle throat inserts where high-velocity, high-temperature exhaust gases cause rapid material loss. Its proven 11% lower mass ablation rate compared to ZrC under 3,000 °C oxyacetylene conditions ensures tighter dimensional stability and thrust consistency over the burn duration [2].

Ultra-High-Temperature Ceramic Matrix Composites (CMCs)

HfC powders are ideal precursors for modifying Carbon/Carbon (C/C) or Silicon Carbide (SiC) composites. By infiltrating C/C preforms with HfC, manufacturers can significantly reduce the linear ablation rate of the composite, making it a necessary additive for next-generation aerospace structural components operating beyond the limits of pure C/C [2].

Extreme-Temperature Cutting Tools and Wear Coatings

For industrial machining applications where frictional heat exceeds 1,200 °C, standard Tungsten Carbide (WC) tools rapidly degrade. HfC is the optimal procurement choice as a coating or composite additive to maintain hardness, wear resistance, and structural integrity in these extreme high-speed or high-friction environments[3].

Other CAS

12069-85-1

General Manufacturing Information

Hafnium carbide: ACTIVE
Hafnium carbide (HfC): ACTIVE

Dates

Last modified: 04-14-2024

Explore Compound Types